(1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride
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Overview
Description
(1S,2R)-2-Amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride is an organic compound with the chemical formula C6H12ClNO2. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. This compound is often used as a pharmaceutical intermediate and can be utilized in the synthesis of biologically active organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride typically involves the reaction of 1-cyclopentylamine with a chiral carboxylic acid, followed by reaction with hydrochloric acid to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(1S,2R)-2-Amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent and catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of (1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and metabolic disorders.
Comparison with Similar Compounds
- (1S,2R)-2-amino-1-cyclopentanecarboxylic acid
- (1R,2S)-2-amino-1-cyclopentanecarboxylic acid
- (1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid
Comparison: (1S,2R)-2-Amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. The presence of the hydrochloride salt form also enhances its solubility and stability, further distinguishing it from other similar compounds .
Properties
IUPAC Name |
(1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCCMLFYBOWSD-HCSZTWNASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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